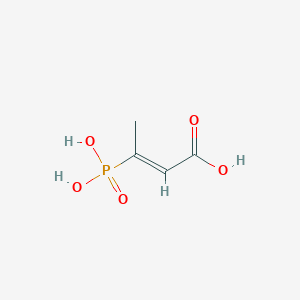
(E)-3-phosphonobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Phosphonobut-2-enoic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a butenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-phosphonobut-2-enoic acid typically involves the reaction of phosphorous acid with an appropriate alkene precursor under controlled conditions. One common method includes the use of bromotrimethylsilane followed by methanolysis to achieve the desired phosphonic acid functional group .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-Phosphonobut-2-enoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s reactivity.
Substitution: The phosphonic acid group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted butenoic acids, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(E)-3-Phosphonobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique reactivity.
Mecanismo De Acción
The mechanism by which (E)-3-phosphonobut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction is crucial in pathways where the compound acts as an inhibitor or a catalyst.
Comparación Con Compuestos Similares
Phosphonoacetic acid: Similar in structure but with different reactivity due to the absence of the double bond.
Phosphonopropionic acid: Lacks the double bond, leading to different chemical properties.
Phosphonobutyric acid: Similar backbone but with variations in the functional groups attached.
Uniqueness: (E)-3-Phosphonobut-2-enoic acid is unique due to the presence of both a phosphonic acid group and a double bond in its structure.
Propiedades
Fórmula molecular |
C4H7O5P |
|---|---|
Peso molecular |
166.07 g/mol |
Nombre IUPAC |
(E)-3-phosphonobut-2-enoic acid |
InChI |
InChI=1S/C4H7O5P/c1-3(2-4(5)6)10(7,8)9/h2H,1H3,(H,5,6)(H2,7,8,9)/b3-2+ |
Clave InChI |
VFHPKRBLCTUMIO-NSCUHMNNSA-N |
SMILES isomérico |
C/C(=C\C(=O)O)/P(=O)(O)O |
SMILES canónico |
CC(=CC(=O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


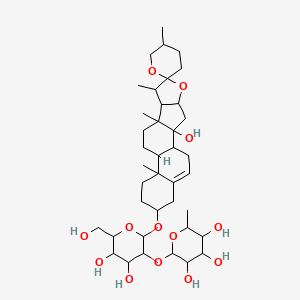
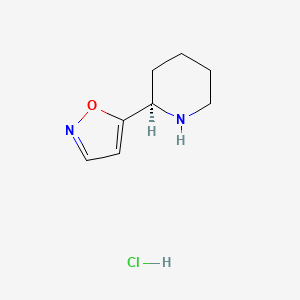

![1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12312126.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans](/img/structure/B12312134.png)
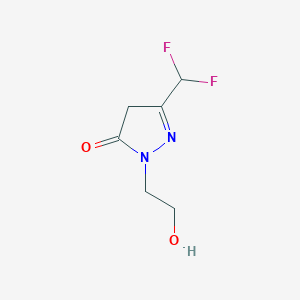
![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B12312148.png)
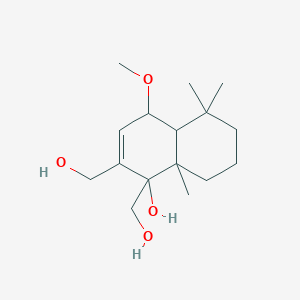

![rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12312167.png)
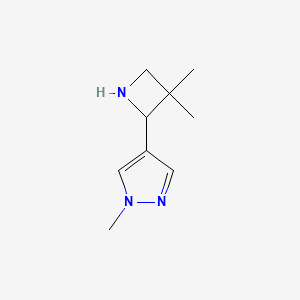

![2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid](/img/structure/B12312180.png)

